molecular formula C10H15NO2S B6324327 Ethyl 2-(tert-butyl)thiazole-5-carboxylate CAS No. 1012881-37-6

Ethyl 2-(tert-butyl)thiazole-5-carboxylate

Cat. No. B6324327
CAS RN: 1012881-37-6
M. Wt: 213.30 g/mol
InChI Key: KZJMIYNMRNUMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.3 . The IUPAC name for this compound is ethyl 2-(tert-butyl)thiazole-5-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 2-(tert-butyl)thiazole-5-carboxylate involves the reaction of ethyl 2-tert-butylthiazole-5-carboxylate with lithium hydroxide in THF (Tetrahydrofuran). The mixture is stirred for 16 hours at room temperature. The solvents are then removed under vacuum, and the thick liquid is diluted with water and acidified with 2M HCl solution to pH 4 to 5.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(tert-butyl)thiazole-5-carboxylate can be represented by the SMILES notation: O=C(OCC)C1=CN=C(C©©C)S1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including Ethyl 2-(tert-butyl)thiazole-5-carboxylate, have been explored for their potential as antioxidants . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases . The thiazole core is of particular interest due to its ability to scavenge free radicals and protect against oxidative damage.

Analgesic Properties

Research has indicated that thiazole compounds can act as analgesics , providing pain relief . Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be investigated for its efficacy in reducing pain, potentially contributing to the development of new pain management drugs with fewer side effects.

Anti-inflammatory Activity

The anti-inflammatory activity of thiazole derivatives makes them candidates for treating inflammation-related conditions . Ethyl 2-(tert-butyl)thiazole-5-carboxylate may be studied for its effectiveness in reducing inflammation, which is a common pathway in many diseases.

Antimicrobial and Antifungal Uses

Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be utilized in the development of antimicrobial and antifungal agents . Thiazoles are known to inhibit the growth of various bacteria and fungi, making them valuable in creating new treatments for infectious diseases .

Antiviral Applications

Thiazole compounds have shown promise as antiviral agents . With the ongoing need for effective antiviral drugs, Ethyl 2-(tert-butyl)thiazole-5-carboxylate might be researched for its potential to inhibit viral replication and treat viral infections .

Neuroprotective Effects

The neuroprotective effects of thiazoles are being investigated, particularly in the context of neurodegenerative diseases . Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be part of studies aiming to understand its role in protecting neuronal health and function.

Antitumor and Cytotoxic Drug Development

Thiazole derivatives have been associated with antitumor and cytotoxic activities . Ethyl 2-(tert-butyl)thiazole-5-carboxylate may contribute to cancer research by being incorporated into compounds that selectively target and destroy cancer cells .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, Ethyl 2-(tert-butyl)thiazole-5-carboxylate can serve as an intermediate in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities that can be used in various applications, including organic light-emitting diodes (OLEDs) and pharmaceuticals .

Safety and Hazards

This compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl 2-tert-butyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJMIYNMRNUMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butyl)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.